molecular formula C12H16O3S B2561541 Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate CAS No. 1249059-94-6

Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate

Cat. No.: B2561541
CAS No.: 1249059-94-6
M. Wt: 240.32
InChI Key: ZJAQKSDRPNCVSP-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoate backbone, which is further substituted with a 2-(2-methoxyphenyl)sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate typically involves the esterification of 2-(2-methoxyphenyl)sulfanylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active sulfanyl compound, which can then interact with cellular components.

Comparison with Similar Compounds

Ethyl 2-(2-methoxyphenyl)sulfanylpropanoate can be compared with similar compounds such as:

  • Mthis compound
  • Propyl 2-(2-methoxyphenyl)sulfanylpropanoate
  • Butyl 2-(2-methoxyphenyl)sulfanylpropanoate

These compounds share a similar structural framework but differ in the alkyl group attached to the ester

Properties

IUPAC Name

ethyl 2-(2-methoxyphenyl)sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3S/c1-4-15-12(13)9(2)16-11-8-6-5-7-10(11)14-3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJAQKSDRPNCVSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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